6(R),7-Isopropylidene-heptanol
Overview
Description
6®,7-Isopropylidene-heptanol is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its unique structural features, which include an isopropylidene group and a heptanol backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6®,7-Isopropylidene-heptanol typically involves the reaction of heptanal with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or ethanol.
Industrial Production Methods: Industrial production of 6®,7-Isopropylidene-heptanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 6®,7-Isopropylidene-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds or other functionalized derivatives.
Scientific Research Applications
6®,7-Isopropylidene-heptanol is utilized in several scientific research fields, including:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the formulation of surfactant-free microemulsions and other specialized chemical products.
Mechanism of Action
The mechanism by which 6®,7-Isopropylidene-heptanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including:
Enzyme inhibition or activation: Depending on the specific enzyme and reaction conditions.
Receptor binding: Potential interactions with cellular receptors that modulate biological responses.
Comparison with Similar Compounds
6(S),7-Isopropylidene-heptanol: The enantiomer of 6®,7-Isopropylidene-heptanol, differing in its three-dimensional arrangement.
Heptanol derivatives: Compounds with similar heptanol backbones but different functional groups.
Uniqueness: 6®,7-Isopropylidene-heptanol is unique due to its specific chiral configuration and the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to other heptanol derivatives .
Properties
IUPAC Name |
5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJVDWPHHQRLCV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.